1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate
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Description
1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate is a useful research compound. Its molecular formula is C14H22O10S and its molecular weight is 382.38. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
1-(6-Acetoxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-((methylsulfonyl)oxy)ethyl acetate is involved in various chemical transformations and syntheses. For instance, Ivanova et al. (2006) describe its uncommon transformations initiated by bases, leading to different products depending on the base applied (Ivanova, N., Valiullina, Z. R., Shitikova, O. V., & Miftakhov, M. S., 2006). Similarly, Ramesh et al. (2017) detail its role in the chemoenzymatic synthesis of the HMG-CoA reductase inhibitor rosuvastatin (Ramesh, P., Anjibabu, R., Reddy, Y. N., Yedukondalu, M., Reddy, T., Kummari, B., Raju, A., & Srinivasu, N., 2017).
Stereoselective Synthesis
The compound is also essential in the stereoselective synthesis of functionalized molecules. Indumathi et al. (2007) demonstrate its use in the stereoselective synthesis of highly functionalized [1,4]-thiazines (Indumathi, S., Kumar, R., & Perumal, S., 2007).
Bioactive Compound Isolation
It plays a role in the isolation of bioactive compounds. Guo et al. (2012) used it to isolate new compounds from Dictamnus dasycarpus (Guo, L.-n., Pei, Y., Chen, G., Lu, X., Xu, H., & Liu, J.-c., 2012).
Pharmaceutical Synthesis
This chemical is significant in pharmaceutical synthesis. Yavari et al. (2005) synthesized new derivatives for potential pharmacological applications (Yavari, I., Nasiri, F., & Djahaniani, H., 2005).
Natural Product Synthesis
The compound is used in the synthesis of natural products. Ahmed et al. (1976) synthesized dihydro-1,3-oxazine derivatives and related substituted uracils, highlighting its role in natural product chemistry (Ahmed, S., Lofthouse, R., & Shaw, G., 1976).
Properties
IUPAC Name |
[5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O10S/c1-7(15)20-9(6-19-25(5,17)18)10-11(21-8(2)16)12-13(22-10)24-14(3,4)23-12/h9-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACYQHCHYHMTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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